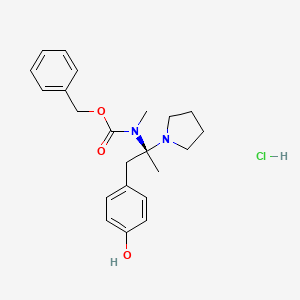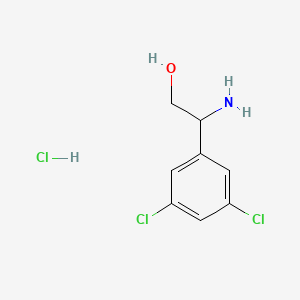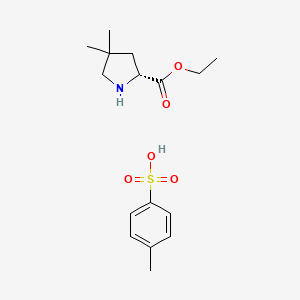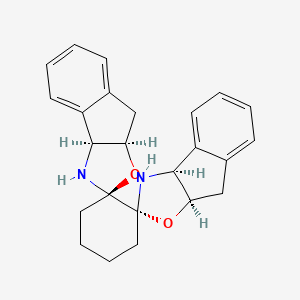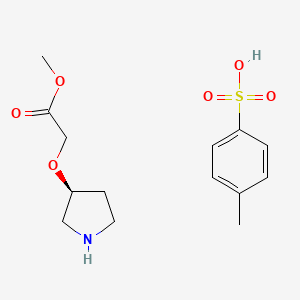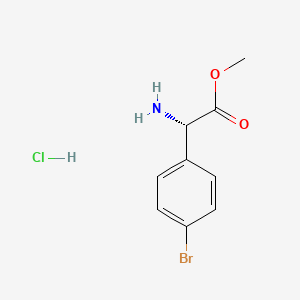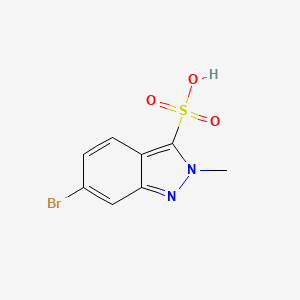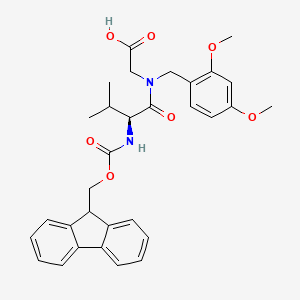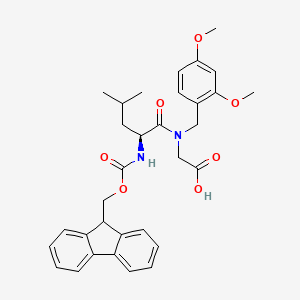
Fmoc-Leu-(Dmb)Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Leu-(Dmb)Gly-OH: is a synthetic dipeptide used in solid-phase peptide synthesis. It consists of fluorenylmethyloxycarbonyl (Fmoc)-protected leucine (Leu) and 2,4-dimethoxybenzyl (Dmb)-protected glycine (Gly). This compound is particularly useful in peptide synthesis due to its ability to prevent aggregation and facilitate the synthesis of difficult peptide sequences .
作用机制
Target of Action
Fmoc-Leu-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in peptide chains, specifically those containing glycine .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This compound is introduced into the peptide chain using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt . The Dmb group in the compound acts as a temporary protecting group for the glycine residue in the peptide sequence . This group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By preventing aggregation during chain assembly, this compound enhances the synthetic efficiency of glycine-containing peptides . It also helps prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Pharmacokinetics
Its solubility in dmf is an important factor for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in faster and more predictable acylation and deprotection reactions . It also leads to higher yields and fewer impurities in the synthesized peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . For instance, the temperature of the reaction and the pH of the environment can affect the efficiency of the coupling and deprotection reactions . Furthermore, the compound should be stored at a temperature between 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-(Dmb)Gly-OH typically involves the following steps:
Dmb Protection: The glycine residue is protected with the 2,4-dimethoxybenzyl group using 2,4-dimethoxybenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high efficiency and purity .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine, while the Dmb group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound undergoes coupling reactions with other amino acids or peptides using reagents like PyBOP and DIPEA.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Dmb Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of leucine.
Dmb Deprotection: The major product is the free amino group of glycine.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Leu-(Dmb)Gly-OH is widely used in the synthesis of complex peptides, especially those prone to aggregation.
Biology and Medicine:
Protein Engineering: It is used in the synthesis of peptides for protein engineering and drug development.
Industry:
Pharmaceuticals: The compound is used in the production of peptide-based pharmaceuticals.
相似化合物的比较
属性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDVCIMLFGAOA-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
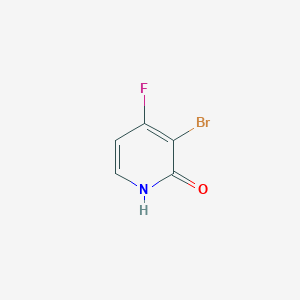
![tert-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
![Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-](/img/structure/B6307145.png)
![Methyl[(oxan-3-yl)methyl]amine hydrochloride](/img/structure/B6307148.png)
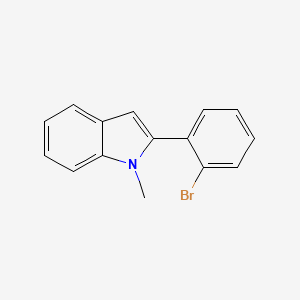
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide](/img/structure/B6307187.png)
